molecular formula C15H13BrFN3O2 B2422135 [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluoropyridin-4-yl)methanone CAS No. 2380171-31-1

[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluoropyridin-4-yl)methanone

Cat. No. B2422135
CAS RN: 2380171-31-1
M. Wt: 366.19
InChI Key: VOYMSRVQYCUQDB-UHFFFAOYSA-N
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Description

[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluoropyridin-4-yl)methanone is a chemical compound that has been extensively studied for its potential scientific research applications. It is a pyrrolidine derivative that has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluoropyridin-4-yl)methanone is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that play a role in the development and progression of various diseases. It also modulates the immune system, leading to reduced inflammation and improved immune response.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models of inflammatory diseases, and inhibit the replication of certain viruses. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluoropyridin-4-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is high. It is also stable and can be stored for long periods. However, its solubility in water is limited, which can make it difficult to work with in some experiments. Its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluoropyridin-4-yl)methanone research. One area of interest is its potential as a therapeutic agent for neurological disorders. Further studies are needed to understand its mechanism of action and to determine its efficacy in animal models and clinical trials. Another area of interest is its potential as an anticancer and antiviral agent. Studies are needed to determine its effectiveness against different types of cancer and viruses and to understand its mechanism of action. Additionally, studies are needed to improve its solubility and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluoropyridin-4-yl)methanone involves the reaction of 3-bromopyridine-4-carboxaldehyde and 3-fluoropyridine-4-carboxaldehyde with 1-pyrrolidinecarboxylic acid. The reaction is carried out in the presence of a suitable catalyst and solvent. The yield of the compound is high, and the purity can be improved by recrystallization.

Scientific Research Applications

[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluoropyridin-4-yl)methanone has shown potential in various scientific research applications. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluoropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFN3O2/c16-12-7-18-5-2-14(12)22-10-3-6-20(9-10)15(21)11-1-4-19-8-13(11)17/h1-2,4-5,7-8,10H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYMSRVQYCUQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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